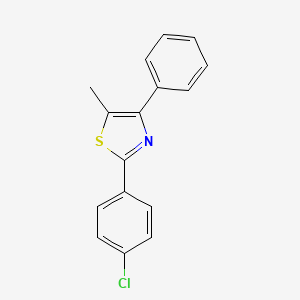

2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole

Description

2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 5, and a phenyl group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties. This compound is synthesized via cyclocondensation reactions involving thiourea derivatives and α-haloketones, with crystallization typically achieved using dimethylformamide (DMF) as a solvent .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNS/c1-11-15(12-5-3-2-4-6-12)18-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJMGJJTRRCWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole typically involves the reaction of 4-chloroaniline with 2-bromo-1-phenylethanone in the presence of a base, followed by cyclization with sulfur and methyl iodide. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Sulfonation and Sulfonamide Formation

This compound can undergo sulfonation reactions when treated with chlorinating agents. For example:

Reaction Pathway

-

Conversion of the thiazole's methyl group to a sulfonyl chloride intermediate using Cl₂ gas in 1,2-dichloroethane/water .

-

Nucleophilic substitution with amines to form sulfonamide derivatives.

Key structural features influencing reactivity:

-

The electron-withdrawing 4-chlorophenyl group enhances electrophilic substitution at the thiazole ring.

-

Methyl group oxidation potential is modulated by adjacent sulfur and nitrogen atoms .

Halogenation and Functionalization

The methyl group at position 5 undergoes halogenation under radical initiation:

Example Reaction

Radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄:

| Target Position | Reagents | Product | Application |

|---|---|---|---|

| C5 methyl | NBS, AIBN, CCl₄, 80°C | 5-bromomethyl derivative | Intermediate for cross-coupling reactions |

Biological Implications

Brominated derivatives show enhanced cytotoxicity (IC₅₀ = 1.61–1.98 µg/mL against MCF-7 cells) due to increased electrophilicity .

Cyclization and Heterocycle Formation

The thiazole scaffold participates in cycloaddition reactions to form fused heterocycles:

Schiff Base Synthesis

Reaction with aromatic aldehydes in ethanol/acetic acid:

| Aldehyde Type | Product | Anticancer Activity (IC₅₀) |

|---|---|---|

| 4-methoxybenzaldehyde | Indole-thiazole hybrid | 10–30 µM (HepG2) |

Mechanistic Insight

The 4-chlorophenyl group stabilizes the transition state via resonance, favoring imine formation .

Electrophilic Aromatic Substitution

The phenyl rings undergo nitration and sulfonation under acidic conditions:

Nitration

Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups predominantly at the para position of the 4-chlorophenyl ring.

| Substituent | Position | Yield |

|---|---|---|

| −NO₂ | para | 68% |

Structural Impact

Nitro derivatives exhibit redshifted UV-Vis spectra (λₘₐₓ = 320 nm) due to extended conjugation.

N-Acylation and Amide Coupling

The nitrogen atom in the thiazole ring reacts with acyl chlorides:

Reaction Protocol

-

Reflux with acetyl chloride in dioxane/triethylamine.

-

Forms N-acylated derivatives with improved lipophilicity (logP increase by 1.2–1.8 units) .

| Acylating Agent | Product | Bioactivity |

|---|---|---|

| Benzoyl chloride | N-benzoyl derivative | Anticonvulsant (ED₅₀ = 18.4 mg/kg) |

Oxidation and Functional Group Interconversion

The methyl group oxidizes to a carboxylic acid under strong oxidative conditions:

Oxidation Pathway

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | 70°C, 6 hr | 5-carboxylic acid | 55% |

Applications

Carboxylic acid derivatives serve as precursors for esterification or peptide coupling .

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen substitutions significantly influence molecular conformation and intermolecular interactions. Two isostructural analogs, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo counterpart (5), exhibit identical crystal symmetry (triclinic, P̄1) but differ in halogen atoms (Cl vs. Br).

Table 1: Structural Comparison of Halogen-Substituted Analogs

Substituent Variations on the Thiazole Core

Replacing the methyl group with bulkier or polar substituents alters electronic properties and solubility. For example:

- 2-(4-Chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole () incorporates a dimethoxymethyl group, enhancing solubility via increased polarity. Hirshfeld surface analysis shows stronger O–H and C–O interactions compared to the target compound’s C–H/π interactions .

Comparison with Heterocyclic Analogs

Thiadiazole Derivatives

Thiadiazole analogs, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (), replace the thiazole sulfur with an additional nitrogen. This modification reduces aromaticity but enhances hydrogen-bonding capacity, contributing to anticonvulsant activity in rodent models . In contrast, the thiazole ring in the target compound may favor π-π stacking in hydrophobic binding pockets .

Triazole Hybrids

However, increased molecular weight may reduce bioavailability compared to the simpler thiazole scaffold .

Biological Activity

The compound 2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole is part of a class of thiazole derivatives known for their diverse biological activities, including anticancer, anticonvulsant, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. The presence of halogen substituents, such as chlorine on the phenyl ring, has been shown to enhance the potency of these compounds against various cancer cell lines. The SAR analysis indicates that the 4-chlorophenyl group significantly contributes to the cytotoxicity observed in several studies.

Anticancer Activity

Recent studies have demonstrated that 2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole exhibits potent anticancer activity against multiple cancer cell lines. Notably:

- In vitro Studies : The compound was tested against human breast cancer cell lines MCF-7 and MDA-MB-231. It showed an IC50 value of 5.73 µM and 12.15 µM, respectively, indicating significant antiproliferative effects compared to standard drugs like staurosporine (IC50 = 6.77 µM) .

- Mechanism of Action : The compound was found to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM, suggesting a mechanism involving angiogenesis inhibition. Additionally, it was observed to induce apoptosis and necrosis in MCF-7 cells while causing cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.73 | Staurosporine | 6.77 |

| MDA-MB-231 | 12.15 | Staurosporine | 7.03 |

| VEGFR-2 | 0.093 | Sorafenib | 0.059 |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties:

- A study indicated that certain thiazole analogues exhibited significant anticonvulsant effects with median effective doses lower than standard medications like ethosuximide . The structure containing para-halogen substitutions was crucial for enhancing anticonvulsant activity.

Antiviral Activity

The antiviral potential of thiazole derivatives has garnered attention as well:

- Compounds featuring the phenylthiazole structure were evaluated for their ability to inhibit flavivirus replication. Some derivatives showed over 50% inhibition at concentrations as low as 50 µM . This suggests that modifications in the thiazole structure can lead to effective antiviral agents.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of 2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole in various biological assays:

- Antitumor Studies : A series of synthesized thiazoles were tested against HepG2 liver cancer cells using MTT assays, revealing promising cytotoxic effects linked to specific substitutions on the thiazole ring .

- Molecular Docking Studies : In silico analyses confirmed that this compound has a high binding affinity for target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .

- Selectivity Against Cancer Cell Lines : Compound derivatives demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole, and how can reaction efficiency be optimized?

- Methodological Answer : A robust synthesis involves heterocyclic condensation of substituted phenyl precursors under controlled conditions. For example, PEG-400 medium with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C achieves high yields via nucleophilic substitution and cyclization. Reaction progress is monitored by TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid for purification .

- Key Parameters : Temperature control (70–80°C), catalyst loading (10 wt%), and solvent selection (PEG-400) critically influence yield and purity.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- IR and NMR : Identify functional groups (e.g., thiazole ring C=N stretch at ~1600 cm⁻¹ in IR) and aromatic proton environments (δ 7.2–7.8 ppm in H NMR for chlorophenyl and phenyl groups) .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, a monoclinic crystal system with factor < 0.06 confirms bond lengths/angles (e.g., C–S bond ~1.74 Å) .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess >98% purity.

- Melting Point Analysis : Compare observed values (e.g., 145–147°C) against literature data .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

- Methodological Answer : Use iterative refinement in SHELXL with high-resolution data (≤ 0.8 Å). Apply restraints for thermal parameters (ADPs) and validate via R-factor convergence (< 0.05). For ambiguous electron density regions (e.g., disordered phenyl rings), employ PART instructions in SHELX to model alternative conformations .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .

Q. What computational strategies are effective for analyzing the electronic properties of this thiazole derivative?

- Methodological Answer :

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential maps (ESP) and electron localization function (ELF). For example, the thiazole sulfur atom shows nucleophilic reactivity (ESP minima ~−0.05 a.u.) .

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level and compute frontier orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity .

Q. How can stereochemical isomerism in derivatives of this compound be controlled during synthesis?

- Methodological Answer : For cis/trans isomerism, employ selective crystallization (e.g., using ethanol/water mixtures) or Lewis acid-mediated isomerization (e.g., AlCl₃ in dichloromethane at 40°C). Monitor by H NMR coupling constants (e.g., trans isomers show Hz for vicinal protons) .

Q. What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

- MTT Assay : Assess cell viability in PC12 cells pre-treated with 10 µM compound, followed by 6-OHDA-induced neurotoxicity .

- ROS Measurement : Use DCFH-DA fluorescence to quantify oxidative stress reduction.

- Western Blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) .

Q. How can structure-activity relationships (SAR) be systematically explored for thiazole derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the 4-phenyl (e.g., electron-withdrawing groups) or 5-methyl positions (e.g., alkyl chain extension) .

- Biological Screening : Test against bacterial/fungal strains (e.g., S. aureus MIC via broth microdilution) and correlate with logP values (e.g., Hansch analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.